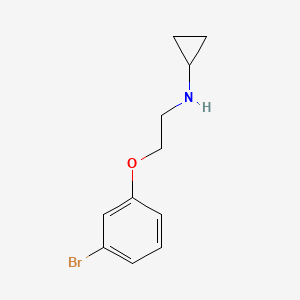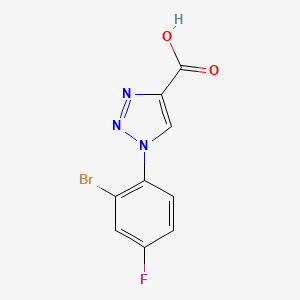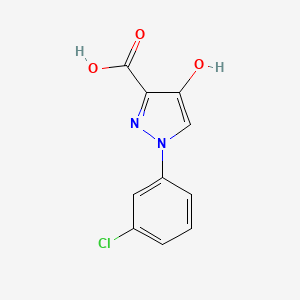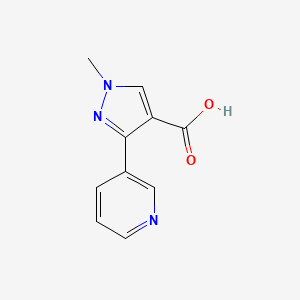![molecular formula C10H14ClN3O2 B1490579 Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate CAS No. 1342173-61-8](/img/structure/B1490579.png)
Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate
Vue d'ensemble
Description
“Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate” is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 g/mol. It’s a derivative of pyrazine, a six-membered heterocyclic compound bearing two nitrogen atoms in its moiety . Pyrazine and its derivatives are precursors in the synthesis of pharmaceuticals, perfumes, and many agrochemicals .
Applications De Recherche Scientifique
Antimitotic Activity
Ethyl [5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7 - yl]carbamate, a related compound, has been explored for its antimitotic properties. Studies have shown that both the S- and R-isomers of its derivatives are active in several biological systems, with the S-isomer demonstrating more potency. These findings suggest potential applications in cancer research and treatment (Temple & Rener, 1992).
Organic Electroluminescent Compounds
Research into organic electroluminescent compounds, using derivatives similar to Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate, has shown promising results. These compounds have been synthesized for potential use in electroluminescent devices, highlighting their application in electronic and display technologies (Shi Juan-ling, 2006).
Fungicidal and Plant Growth Regulation Activities
A derivative of Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate, specifically ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate, has shown to possess fungicidal and plant growth regulation activities. This indicates potential agricultural applications, particularly in the development of new fungicides and growth regulators (Minga, 2005).
Inhibitors in Biological Systems
Compounds related to Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate have been studied as inhibitors in various biological systems. For instance, derivatives of ethyl 4-(1H-indol-3-yl)butanoate have been evaluated as potent urease inhibitors, demonstrating their potential in therapeutic applications (Nazir et al., 2018).
Synthesis of Chiral Alcohols
Ethyl (S)-4-chloro-3-hydroxy butanoate, a similar compound, has been used in the synthesis of chiral alcohols for pharmaceutical applications, specifically in hypercholesterolemia drugs. This highlights the compound's relevance in the pharmaceutical industry (Jung, Park, & Kim, 2012).
Supramolecular Structures
Research on ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, a compound with structural similarities, has contributed to the understanding of hydrogen-bonded supramolecular structures. This knowledge is vital in the development of new materials and drugs (Portilla et al., 2007).
Propriétés
IUPAC Name |
ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-16-8(15)4-3-5-13-10-9(11)12-6-7-14-10/h6-7H,2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAZWOTVKYPFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[5-(2-Chlorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1490496.png)


![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1490499.png)
![(Benzo[d][1,3]dioxol-5-ylmethyl)(pyrimidin-2-yl)amine](/img/structure/B1490500.png)


![N-[(2,4-dichlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1490509.png)
![(5-Bromobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1490510.png)
![2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1490511.png)
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline](/img/structure/B1490514.png)
![5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1490516.png)

